N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure comprises an isochroman moiety linked to a pyrazole ring, which is further substituted with a sulfonamide group. This combination of functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
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Formation of Isochroman-3-ylmethyl Intermediate
Starting Materials: Isochroman and a suitable alkylating agent.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
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Synthesis of Pyrazole Derivative
Starting Materials: 3,5-dimethylpyrazole and a sulfonyl chloride derivative.
Reaction Conditions: This step often requires a base such as triethylamine (TEA) or pyridine to facilitate the nucleophilic substitution reaction.
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Coupling Reaction
Starting Materials: The isochroman-3-ylmethyl intermediate and the pyrazole derivative.
Reaction Conditions: The coupling is typically performed under reflux conditions in a solvent like dichloromethane (DCM) or acetonitrile, with a catalyst such as palladium on carbon (Pd/C) to enhance the reaction efficiency.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and improve safety.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like NaOH or KOH.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can interfere with signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.
Comparison with Similar Compounds
Similar Compounds
- N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide
- N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
- N-(isochroman-3-ylmethyl)furan-3-carboxamide
Uniqueness
N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced potency or selectivity in its applications, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12-17(13(2)20(4)18-12)24(21,22)19(3)10-16-9-14-7-5-6-8-15(14)11-23-16/h5-8,16H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYPXOLNAFKBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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